
4-(Hydroxy(1H-imidazol-2-yl)methyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group substituted with three hydroxyl groups and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反应分析
Types of Reactions
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can produce a variety of ether or ester derivatives.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity of hydroxyl-substituted benzyl groups and imidazole rings.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antioxidant or anti-inflammatory properties, is ongoing.
Industry: While not widely used industrially, its unique structure makes it a candidate for developing new materials or chemical processes.
作用机制
The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydroxybenzyl)-1H-imidazole: Lacks one hydroxyl group compared to 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole.
2-(3,4,5-Trihydroxybenzyl)-1H-imidazole: Has an additional hydroxyl group on the benzyl ring.
2-(3,4-Methylenedioxybenzyl)-1H-imidazole: Features a methylenedioxy group instead of hydroxyl groups.
Uniqueness
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is unique due to its specific arrangement of hydroxyl groups and the presence of an imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
116218-74-7 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC 名称 |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12) |
InChI 键 |
SHIFMTURFGWSMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
同义词 |
1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


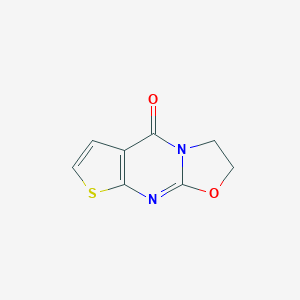



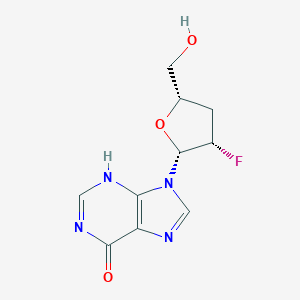
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)

![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
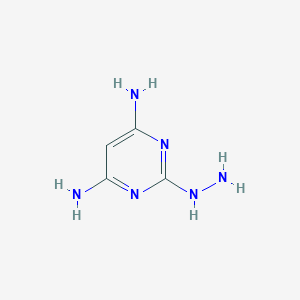
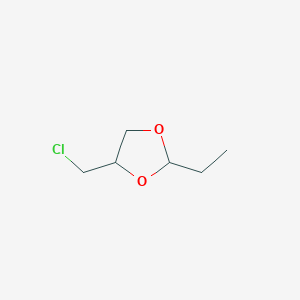
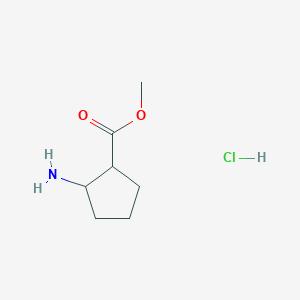
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)


